

Application Notes: Fexofenadine Hydrochloride as a Research Tool in Allergy Models

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Compound of Interest		
Compound Name:	Fexofenadine hydrochloride	
Cat. No.:	B162134	Get Quote

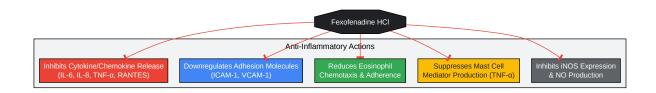
Audience: Researchers, scientists, and drug development professionals.

Introduction **Fexofenadine hydrochloride** is a second-generation antihistamine that acts as a potent and selective peripheral histamine H1 receptor inverse agonist.[1][2] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in a non-sedating profile, which makes it a valuable tool for studying allergic responses without the confounding effects of sedation.[2][3][4] Beyond its primary H1-receptor antagonism, fexofenadine exhibits a range of anti-inflammatory properties, including the modulation of various cytokines, chemokines, and adhesion molecules.[5][6][7] These characteristics make it an ideal research tool for dissecting the mechanisms of allergic inflammation in a variety of in vitro and in vivo models.

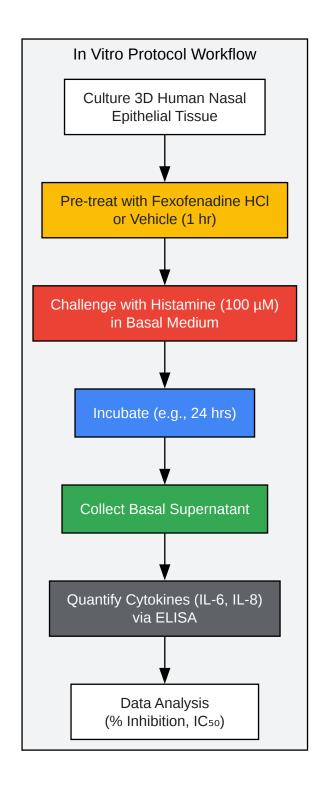
Mechanism of Action The primary mechanism of fexofenadine is its high-affinity, selective binding to the histamine H1 receptor. It functions as an inverse agonist, stabilizing the inactive conformation of the receptor.[1][8] This action prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to classic allergic symptoms like increased vascular permeability, pruritus, and smooth muscle constriction.[1][2]

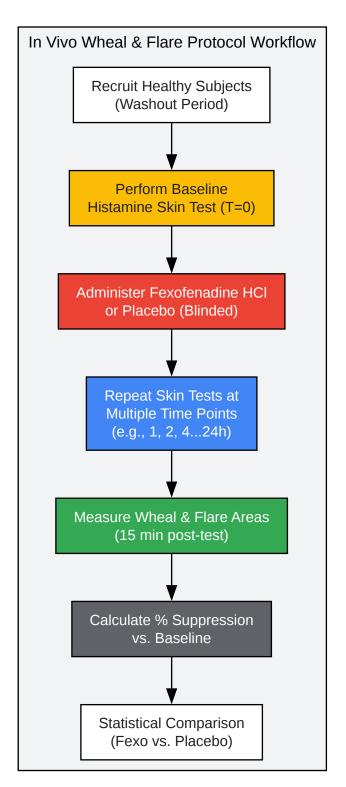












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